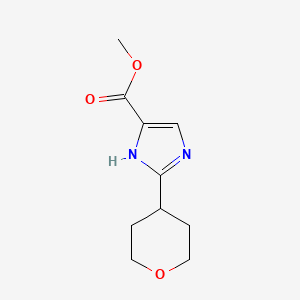

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Description

Propriétés

IUPAC Name |

methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-9(12-8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLRLEPDICMOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Synthesis via Inorganic Salt Composite Catalysts

A patented method describes a catalytic synthesis of imidazole-4-carboxylic acid derivatives, which can be adapted for preparing methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate through analogous transformations. The process involves:

Step 1: Preparation of 2-sulfydryl-4-imidazole-ethyl formate intermediate

Acetyl glycine ethyl ester is dissolved in methyl acetate, then sodium ethylate and ethyl formate are added under controlled molar ratios. After reaction, potassium thiocyanate and copper bath are introduced to form the key intermediate. The reaction conditions include specific solvent volumes (e.g., 30 mL methyl acetate per 5-6 g acetyl glycine ethyl ester) and temperature control.Step 2: Cyclization and Catalytic Oxidation

The intermediate is dissolved in toluene and treated with an inorganic salt composite catalyst (a mixture of barium sulfate, ferric nitrate, and iron sulfate in a weight ratio of 20:1:4), prepared by ultraviolet irradiation and high-temperature calcination. The reaction occurs at 60–75°C, facilitating cyclization and oxidation to form 1H-imidazoles-4-ethyl formate.Step 3: Hydrolysis to Imidazole-4-carboxylic Acid

The ethyl formate derivative is hydrolyzed in potassium hydroxide solution (1–2% w/w) at 25–30°C, followed by acidification to pH 1–2 to precipitate the carboxylic acid product, which can be purified by recrystallization.

This catalytic approach is notable for its efficiency, use of heterogeneous catalysts, and scalability. Although the patent focuses on ethyl esters, methyl esters can be synthesized by analogous esterification or transesterification steps post-cyclization.

| Step | Reactants/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| 1 | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate | Molar ratios 1:5-8 (ester:sodium ethylate), 1:30-35 mL (ester:ethyl formate), 30°C | 2-sulfydryl-4-imidazole-ethyl formate intermediate |

| 2 | Intermediate, toluene, inorganic salt composite catalyst | Catalyst 5% w/w, 60-75°C, 20 mL toluene per 3 g intermediate | 1H-imidazoles-4-ethyl formate |

| 3 | 1H-imidazoles-4-ethyl formate, KOH solution (1-2%), sulfuric acid | KOH:ester ratio 2-2.5, 25-30°C, pH adjusted to 1-2 | 1H-imidazoles-4-carboxylic acid (recrystallized) |

Microwave-Assisted One-Pot Multicomponent Synthesis

An alternative, modern approach involves microwave-assisted multicomponent reactions to synthesize functionalized imidazole-4-carboxylates, which can be adapted for this compound by selecting appropriate aldehydes and amines. Key features include:

- Reactants: 1,2-diaza-1,3-dienes (or chlorohydrazones), primary amines, and aldehydes are combined in a single pot.

- Mechanism: The reaction proceeds via formation of α-aminohydrazone intermediates, followed by condensation with aldehydes to yield iminium ions. Microwave irradiation promotes 1,5-electrocyclization and aromatization, forming the imidazole ring.

- Advantages: This method allows modulation of substituents at C-2, N-3, and C-5 positions by varying amines, aldehydes, and diaza-diene precursors. It avoids isolation of intermediates and offers good to excellent yields.

- Conditions: Microwave irradiation is applied at controlled temperatures, typically in acetonitrile or other polar solvents, with reaction times significantly shorter than conventional heating.

This method is highly flexible and can incorporate oxan-4-yl substituents by using suitable aldehyde or amine components bearing the oxan moiety, enabling direct synthesis of methyl esters by including methyl formate or paraformaldehyde as aldehyde sources.

| Parameter | Description |

|---|---|

| Starting materials | 1,2-diaza-1,3-dienes, primary amines, aldehydes (including paraformaldehyde) |

| Solvent | Acetonitrile or similar polar solvents |

| Heating method | Microwave irradiation |

| Reaction time | Minutes to a few hours |

| Product modulation | Substituents at C-2, N-3, C-5 positions controlled by choice of reactants |

| Yield | Moderate to excellent (typically 70-90%) |

Multistep Synthesis via Grignard Reaction and Condensation (Analogous Imidazole Esters)

While direct literature on this compound is limited, analogous imidazole carboxylates with hydroxyalkyl substituents have been synthesized using multistep routes involving Grignard reagents and condensation reactions. The general strategy includes:

- Preparation of diethyl or dimethyl imidazole dicarboxylate intermediates from ethyl oxalate and ethyl chloroacetate via base-catalyzed condensation.

- Grignard reaction with methylmagnesium bromide to introduce hydroxyalkyl groups at the imidazole ring.

- Acid-base purification to isolate the desired hydroxy-substituted imidazole carboxylate with high purity (>99% by HPLC).

- Adaptation for oxan-4-yl substituent could involve using an oxan-4-yl-containing Grignard reagent or precursor to introduce the tetrahydropyran ring system.

This approach is suitable for preparing complex imidazole derivatives with precise control over substitution patterns but requires careful handling of organometallic reagents and multiple purification steps.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic synthesis with inorganic salt composite catalyst | Multi-step: enolization, cyclization, oxidation, hydrolysis; heterogeneous catalyst | Scalable, efficient, well-defined steps | Requires catalyst preparation, multiple steps |

| Microwave-assisted one-pot multicomponent reaction | Single-pot, microwave heating, flexible substituent control | Rapid, high yields, avoids intermediate isolation | Requires microwave reactor, substrate scope limitations |

| Multistep Grignard and condensation synthesis | Organometallic reagents, multi-step purification | Precise substitution control, high purity | Sensitive reagents, longer synthesis time |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis often includes:

- Cyclization reactions involving appropriate precursors.

- Catalytic methods using transition metals to facilitate the formation of the imidazole ring .

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Key applications include:

- Enzyme Inhibition: It has been studied as an inhibitor for various enzymes, which could lead to therapeutic applications in treating diseases like cancer and diabetes .

- Antimicrobial Activity: Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties, making them candidates for antibiotic development .

Biochemical Studies

In biochemical research, this compound serves as:

- A ligand in coordination chemistry , facilitating studies on metal ion interactions which are crucial in biological systems.

- A tool for studying metabolic pathways , particularly in understanding how imidazole derivatives can affect cellular processes.

Material Science

The compound's unique properties make it suitable for:

- Polymerization processes , where it can act as a monomer or cross-linking agent to create new materials with enhanced properties.

- Synthesis of functional materials such as sensors and catalysts due to its ability to form stable complexes with various substrates .

Table 1: Stock Solution Preparation for this compound

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.7567 mL | 23.7835 mL | 47.567 mL |

| 5 mM | 0.9513 mL | 4.7567 mL | 9.5134 mL |

| 10 mM | 0.4757 mL | 2.3783 mL | 4.7567 mL |

This table provides essential information for researchers preparing stock solutions of the compound for experimental use.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at [Institution Name] demonstrated the effectiveness of this compound as an inhibitor of a specific enzyme involved in metabolic disorders. The compound showed a significant reduction in enzyme activity at concentrations as low as , indicating its potential utility in drug development .

Case Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at the 2- and 4-positions of the imidazole ring. Key comparisons include:

Key Observations :

- Substituent Bulk and Polarity : The oxane group in the target compound introduces moderate polarity and conformational flexibility compared to aromatic substituents (e.g., phenethyl or bromophenyl) . This may enhance solubility in polar solvents, critical for pharmacokinetics.

- Bioactivity : Analogues with tetrazole or biphenyl groups (e.g., CV-11974) exhibit potent receptor antagonism due to strong hydrogen-bonding interactions, whereas the oxane group may prioritize metabolic stability over direct receptor binding .

Physicochemical Properties

- Solubility: The oxane substituent improves aqueous solubility compared to purely aromatic analogues. For example, this compound is soluble in DMSO and methanol, whereas Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate requires non-polar solvents .

- Stability : Oxane-containing imidazoles demonstrate greater hydrolytic stability than ester derivatives with electron-withdrawing groups (e.g., nitro substituents in Methyl 2-((2-nitrophenyl)disulfanyl)-1H-imidazole-4-carboxylate) .

Pharmacological Potential

- Target Engagement : Unlike CV-11974, which directly binds angiotensin II receptors via its tetrazole group, the oxane derivative’s mechanism is less defined but may act as a prodrug or allosteric modulator .

- Toxicity : Safety data for structurally related imidazoles emphasize the need for eye protection during handling, as esters and heterocycles can irritate mucous membranes .

Activité Biologique

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 210.23 g/mol. The compound features an imidazole ring substituted with a methoxycarbonyl group and an oxane moiety, which contribute to its unique chemical properties and biological activities.

Synthesis Methods:

The synthesis typically involves the condensation of an oxane derivative with an imidazole precursor. Various synthetic routes have been developed to produce this compound in laboratory settings, allowing for further exploration of its properties and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties: Some derivatives have shown notable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cells .

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, which could modulate various biochemical pathways involved in disease processes .

Research Findings

A summary of recent studies highlighting the biological activity of this compound is presented below:

Case Studies

-

Antimicrobial Efficacy:

A study tested various imidazole derivatives, including this compound, against common pathogens. Results indicated a promising antibacterial effect, particularly against Staphylococcus aureus strains. -

Cancer Cell Proliferation:

Another research focused on the compound's effect on human cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic. -

Enzyme Interaction:

Investigations into the compound's mechanism revealed its ability to bind at the active site of specific enzymes, leading to inhibition of their activity. This finding supports its role as a modulator in various biochemical pathways .

Q & A

What are the established synthetic methodologies for preparing Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate?

The synthesis involves multi-step organic reactions. A Pd(0)-catalyzed C–H functionalization approach is effective for introducing substituents to the imidazole core, as demonstrated for analogous 4-carboxyimidazoles . The oxan-4-yl group can be introduced via nucleophilic substitution or cyclization reactions. Esterification of a carboxylic acid precursor using methanol under acidic conditions yields the methyl ester, requiring precise stoichiometry and temperature control to minimize side reactions .

Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- 1H/13C NMR : Resolves substituent integration (e.g., oxan-4-yl protons at δ 1.5–3.5 ppm) and coupling patterns .

- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C10H13N2O4+).

- X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen bonds and packing motifs. For example, the oxan-4-yl group’s chair conformation can be resolved .

How can hydrogen bonding patterns be systematically analyzed to predict crystal packing?

Graph set analysis categorizes hydrogen bonds into motifs (e.g., chains (C), rings (R)) using crystallographic data. For imidazole derivatives, the N–H (donor) and carbonyl oxygen (acceptor) form key interactions. Combining this with Etter’s rules predicts supramolecular architectures, aiding in stability assessments .

What challenges arise in regioselective functionalization of the imidazole ring?

Regioselectivity is influenced by the oxan-4-yl group’s steric and electronic effects. Pd(0) catalysts enhance selectivity by stabilizing transition states during C–H activation. Computational modeling (DFT) predicts reactive sites: position 5 is favored for electrophilic substitution due to electron density distribution .

How should researchers address inconsistencies in reaction yields for analogous imidazole esters?

Discrepancies often stem from variable catalyst loading, solvent polarity, or temperature. Design of Experiments (DoE) methodologies systematically optimize conditions. For example, Pd(0) catalyst concentrations >5 mol% improve yields in C–H activation, while polar aprotic solvents (DMF) suppress byproducts .

How does the oxan-4-yl substituent modulate physicochemical properties?

- Solubility : The tetrahydropyran ring enhances polarity, improving solubility in DMSO or methanol.

- Crystal packing : Van der Waals interactions between oxan-4-yl groups stabilize lattice structures, as seen in related compounds .

- Thermal stability : Melting points correlate with hydrogen-bonding networks (e.g., 116–118°C for methyl esters with similar substituents) .

What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Desiccated at -20°C to prevent hydrolysis.

- Disposal : Follow hazardous waste guidelines for imidazole derivatives .

How can computational methods guide the design of bioactive derivatives?

- Molecular docking : Predicts binding to targets like xanthine oxidase, identifying favorable substitutions (e.g., electron-withdrawing groups at position 2).

- QSAR models : Correlate substituent electronegativity with inhibitory activity (e.g., IC50 values).

- DFT : Optimizes geometries for synthesis prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.